Urea, N-(3,4-dichlorophenyl)-N'-(3-hydroxypropyl)-

Description

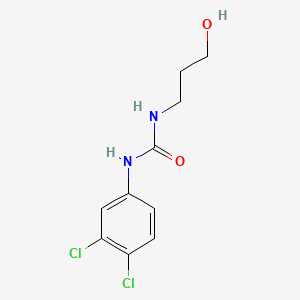

Chemical Structure: The compound features a urea backbone substituted with a 3,4-dichlorophenyl group on one nitrogen and a 3-hydroxypropyl group on the other (C₁₀H₁₂Cl₂N₂O₂; molecular weight: 263.12 g/mol) . Its structure combines lipophilic (dichlorophenyl) and hydrophilic (hydroxypropyl) moieties, influencing solubility and biological interactions.

For example, linuron (N-(3,4-dichlorophenyl)-N'-methoxy-N'-methylurea) is a herbicide, and triclocarban (3,4,4'-trichlorocarbanilide) is an antimicrobial agent .

Properties

CAS No. |

87919-21-9 |

|---|---|

Molecular Formula |

C10H12Cl2N2O2 |

Molecular Weight |

263.12 g/mol |

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)urea |

InChI |

InChI=1S/C10H12Cl2N2O2/c11-8-3-2-7(6-9(8)12)14-10(16)13-4-1-5-15/h2-3,6,15H,1,4-5H2,(H2,13,14,16) |

InChI Key |

XFKZYUOOMFMGLG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)NCCCO)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)urea typically involves the reaction of 3,4-dichloroaniline with 3-chloropropanol in the presence of a base, followed by the addition of isocyanate. The reaction conditions often include:

Temperature: Moderate temperatures (50-70°C) are generally used.

Solvent: Common solvents include dichloromethane or toluene.

Catalyst: A base such as triethylamine or sodium hydroxide is used to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of 1-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)urea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)urea undergoes various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The dichlorophenyl group can be reduced to a phenyl group.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of 1-(3,4-dichlorophenyl)-3-(3-oxopropyl)urea.

Reduction: Formation of 1-(3-phenyl)-3-(3-hydroxypropyl)urea.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)urea has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Substitution Patterns and Functional Groups

The table below highlights key structural differences and similarities:

| Compound Name | Substituent R₁ | Substituent R₂ | Key Functional Features |

|---|---|---|---|

| Target Compound | 3,4-Dichlorophenyl | 3-Hydroxypropyl | Hydroxyl group for solubility |

| Linuron (N-(3,4-DCPh)-N'-methoxy-N'-methylurea) | 3,4-Dichlorophenyl | Methoxy + Methyl | Methoxy group enhances stability |

| Triclocarban | 3,4-Dichlorophenyl | 4-Chlorophenyl | Dual aryl groups for antimicrobial activity |

| Fluometuron (N,N-dimethyl-N'-(3-CF₃Ph)urea) | 3-Trifluoromethylphenyl | Methyl | CF₃ group increases lipophilicity |

| NCPdCPU (1-(2-chloro-5-nitrophenyl)-3-(3,4-DCPh)urea) | 3,4-Dichlorophenyl | 2-Chloro-5-nitrophenyl | Nitro group for electron withdrawal |

Key Observations :

- The 3-hydroxypropyl group in the target compound provides a hydroxyl (-OH) functional group, enhancing water solubility compared to methyl or aryl substituents (e.g., linuron, triclocarban) .

- Chlorine positioning on the phenyl ring (3,4-dichloro vs.

- Electron-withdrawing groups (e.g., nitro in NCPdCPU) may increase reactivity, while lipophilic groups (e.g., CF₃ in fluometuron) improve membrane permeability .

Physicochemical Properties

| Property | Target Compound | Linuron | Triclocarban |

|---|---|---|---|

| Molecular Weight (g/mol) | 263.12 | 249.09 | 315.60 |

| Water Solubility | Moderate (due to -OH) | Low (hydrophobic groups) | Very low (dual aryl) |

| LogP (Partition Coeff.) | ~2.5 (estimated) | 3.1 | 4.8 |

| Stability | Hydroxyl may reduce hydrolytic stability | High (methoxy group) | High (chlorine substitution) |

Notes:

Biological Activity

Urea derivatives, particularly N-(3,4-dichlorophenyl)-N'-(3-hydroxypropyl)-urea, have garnered attention in medicinal chemistry due to their potential biological activities. This compound belongs to a class of substituted ureas known for their diverse applications in pharmacology, agriculture, and materials science. The following sections delve into the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for N-(3,4-dichlorophenyl)-N'-(3-hydroxypropyl)-urea is with a molecular weight of approximately 247.14 g/mol. The presence of both dichlorophenyl and hydroxypropyl groups suggests significant potential for biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: It can bind to receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Antitumor Activity: Some studies indicate that urea derivatives can exhibit cytotoxic effects against cancer cell lines through mechanisms such as inducing apoptosis or inhibiting cell proliferation.

Pharmacological Properties

Research indicates that N-(3,4-dichlorophenyl)-N'-(3-hydroxypropyl)-urea exhibits various pharmacological properties:

- Antitumor Activity: Several studies have reported its effectiveness against different cancer types. For instance, derivatives of urea have shown cytotoxic effects on hepatocellular carcinoma cells (HEP-G2) and human leukemia cells (K562) .

- Antimicrobial Properties: The compound has been tested for antimicrobial activity against various pathogens. In a study involving Micrococcus pyogenes var. aureus, the urea derivative demonstrated varying degrees of growth inhibition depending on concentration .

- Anti-inflammatory Effects: Some urea derivatives are being explored for their potential anti-inflammatory properties in preclinical models.

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

A notable study evaluated the efficacy of N-(3,4-dichlorophenyl)-N'-(3-hydroxypropyl)-urea against hepatocellular carcinoma. The results indicated that treatment led to significant reductions in cell viability and induced apoptosis as evidenced by flow cytometry analysis. This suggests that the compound may serve as a lead candidate for further development in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3,4-dichlorophenyl)-N'-(3-hydroxypropyl)urea, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves coupling 3,4-dichlorophenyl isocyanate with 3-hydroxypropylamine in anhydrous solvents (e.g., THF or DCM) under inert conditions. Optimization requires adjusting temperature (0–25°C), stoichiometry (1:1 molar ratio), and catalyst use (e.g., triethylamine to neutralize HCl byproducts). Reaction progress can be monitored via TLC or FTIR for isocyanate peak disappearance (~2270 cm⁻¹). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. How can researchers characterize the structural and physicochemical properties of this urea derivative?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm urea linkage (NH protons at δ 6.5–7.5 ppm) and substituent integration.

- HPLC-MS : Purity assessment and molecular ion validation ([M+H]⁺ expected).

- Thermal analysis : DSC/TGA to determine melting point (analogues melt at ~250°C) and thermal stability .

- X-ray crystallography : For solid-state structure elucidation, though crystallization may require slow evaporation in polar aprotic solvents .

Q. What stability challenges arise under varying pH or solvent conditions, and how can they be addressed experimentally?

- Methodological Answer : Hydrolytic stability of the urea bond is pH-dependent. Accelerated degradation studies (e.g., 0.1M HCl/NaOH buffers at 37°C) with UV-Vis or HPLC monitoring can quantify half-lives. For oxidative stability, expose to H₂O₂ or radical initiators (AIBN) and track degradation via LC-MS. Solubility in polar solvents (e.g., DMSO) vs. fats (logP ~3.5) can be measured via shake-flask methods .

Q. What bioactivity screening strategies are appropriate for initial pharmacological profiling?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinases, oxidoreductases) due to urea’s hydrogen-bonding capacity. Use fluorescence-based assays (e.g., FP-TK for tyrosine kinases) or SPR for binding kinetics. Cytotoxicity screening in cancer cell lines (IC₅₀ via MTT assay) and anti-inflammatory activity (COX-2 inhibition) are common starting points .

Advanced Research Questions

Q. How can computational modeling elucidate reaction mechanisms and substituent effects on reactivity?

- Methodological Answer : Employ DFT calculations (e.g., Gaussian or ORCA) to model transition states during urea bond formation. Compare activation energies for substituent variations (e.g., electron-withdrawing Cl vs. electron-donating groups). Molecular dynamics simulations (AMBER/CHARMM) can predict solvent effects on reaction kinetics. Pair computational data with experimental kinetic studies (e.g., stopped-flow spectroscopy) .

Q. How should researchers resolve contradictory data on biological activity across studies?

- Methodological Answer : Contradictions may stem from impurity profiles or assay conditions. Strategies include:

- Batch reproducibility checks : NMR/HPLC comparison of synthesized batches.

- Assay standardization : Use positive controls (e.g., known kinase inhibitors) and validate cell line viability.

- Meta-analysis : Cross-reference IC₅₀ values across publications, accounting for solvent/DMSO concentration effects .

Q. What strategies enable the study of urea-protein interactions at the molecular level?

- Methodological Answer : Use X-ray crystallography or cryo-EM to resolve co-crystal structures with target proteins (e.g., kinases). Surface plasmon resonance (SPR) quantifies binding affinities (KD values). For dynamic interactions, employ NMR titration (e.g., ¹⁵N-HSQC to map binding sites) or ITC for thermodynamic profiling .

Q. How can this compound be tailored for advanced material applications (e.g., supramolecular assemblies)?

- Methodological Answer : Exploit hydrogen-bonding motifs of urea for self-assembly. Modify the hydroxypropyl group with photoactive moieties (e.g., azobenzene) for stimuli-responsive gels. Characterize via SAXS/WAXS for nanostructure analysis and AFM for surface morphology. Solvent-vapor annealing can optimize thin-film crystallinity .

Methodological Notes

- Synthesis Scalability : Continuous-flow reactors () improve yield and safety for scale-up, minimizing exothermic risks.

- Data Validation : Cross-validate spectral data with PubChem/CAS entries (e.g., InChIKey: LZYWZSIRXROTMZ-UHFFFAOYSA-N for analogues) .

- Ethical Compliance : Adhere to FDA guidelines for non-approved compounds; restrict testing to in vitro or pre-clinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.